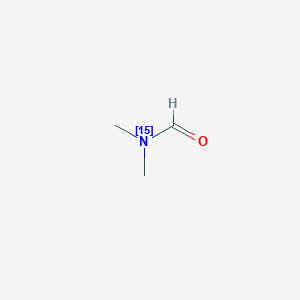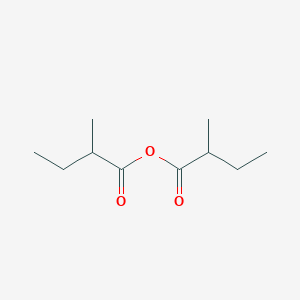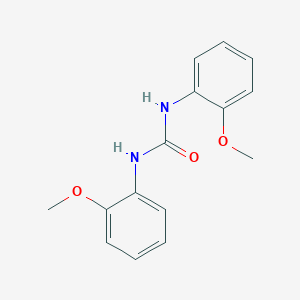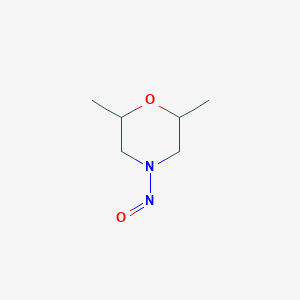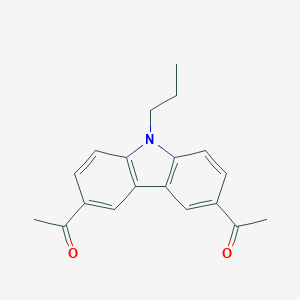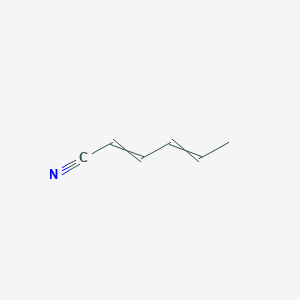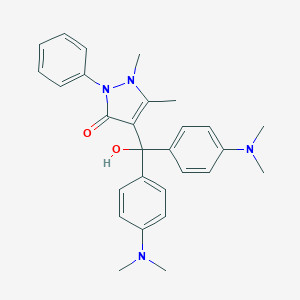
Chromopyrazol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromopyrazol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. Chromopyrazol is a heterocyclic compound that contains both pyrazole and chromene moieties. It has been synthesized using various methods, and its unique structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of Chromopyrazol is not well understood, but it is believed to interact with various enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Chromopyrazol has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Effets Biochimiques Et Physiologiques
Chromopyrazol has been shown to have several biochemical and physiological effects. In particular, it has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Chromopyrazol has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Chromopyrazol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, one limitation is that its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Chromopyrazol. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential as a plant growth regulator and pesticide. Additionally, Chromopyrazol could be used as a building block for the synthesis of novel materials with unique properties.
In conclusion, Chromopyrazol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and potential applications have led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions. While there are still many unanswered questions about Chromopyrazol, its potential applications make it an exciting area of research in the scientific community.
Méthodes De Synthèse
The synthesis of Chromopyrazol can be achieved using several methods, including the reaction of 3-aminopyrazole with chromone in the presence of a catalyst. Another method involves the reaction of 3-formylchromone with hydrazine hydrate and subsequent reaction with acetic anhydride. The synthesis of Chromopyrazol is a straightforward process and can be accomplished using readily available starting materials.
Applications De Recherche Scientifique
Chromopyrazol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a plant growth regulator and as a pesticide. In materials science, it has been used as a fluorescent probe and as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
1433-81-4 |
|---|---|
Nom du produit |
Chromopyrazol |
Formule moléculaire |
C28H32N4O2 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H32N4O2/c1-20-26(27(33)32(31(20)6)25-10-8-7-9-11-25)28(34,21-12-16-23(17-13-21)29(2)3)22-14-18-24(19-15-22)30(4)5/h7-19,34H,1-6H3 |
Clé InChI |
ZXGDQOJRQLRPQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



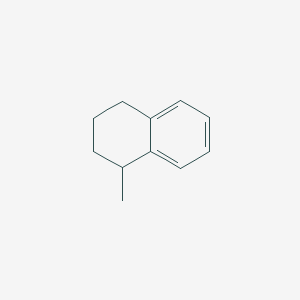
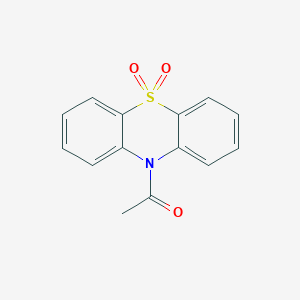
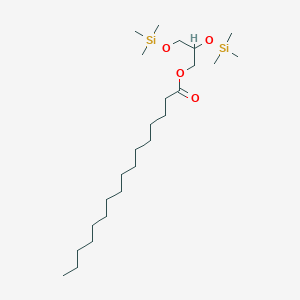

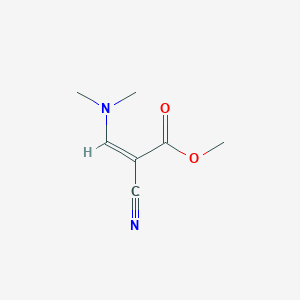
![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)
